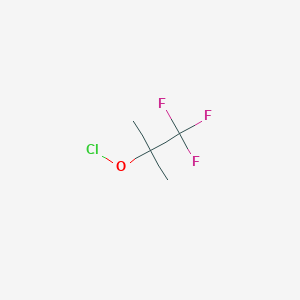
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is an organic compound characterized by the presence of trifluoromethyl and hypochlorite functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite typically involves the reaction of 1,1,1-Trifluoro-2-methylpropan-2-ol with a chlorinating agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of the hypochlorite derivative. The general reaction scheme is as follows:
CF3C(CH3)OH+NaOCl→CF3C(CH3)OCl+NaOH
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite undergoes various chemical reactions, including:
Oxidation: The hypochlorite group can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hypochlorite group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Typical nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Major Products Formed
Oxidation: The major products formed are often oxidized derivatives of the starting material.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of hypochlorite on biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite involves the interaction of the hypochlorite group with target molecules. The hypochlorite group can act as an oxidizing agent, facilitating the transfer of oxygen atoms to substrates. This process often involves the formation of reactive intermediates, which can further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-methylpropan-2-ol: A precursor in the synthesis of the hypochlorite derivative.
1,1,1-Trifluoro-2-methylpropan-2-yl acetate: Another derivative with different functional properties.
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid: A compound with similar structural features but different reactivity.
Uniqueness
1,1,1-Trifluoro-2-methylpropan-2-yl hypochlorite is unique due to the presence of both trifluoromethyl and hypochlorite groups, which impart distinct chemical properties. Its ability to participate in both oxidation and substitution reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
106119-96-4 |
|---|---|
Molecular Formula |
C4H6ClF3O |
Molecular Weight |
162.54 g/mol |
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl) hypochlorite |
InChI |
InChI=1S/C4H6ClF3O/c1-3(2,9-5)4(6,7)8/h1-2H3 |
InChI Key |
FXUCGTZCHJUMGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)OCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4,7-diphenyl-2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B14324559.png)
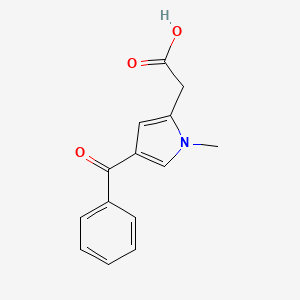
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
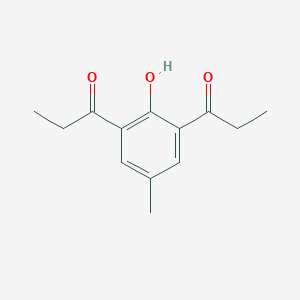
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
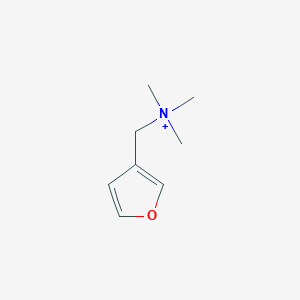
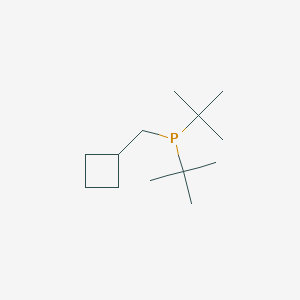
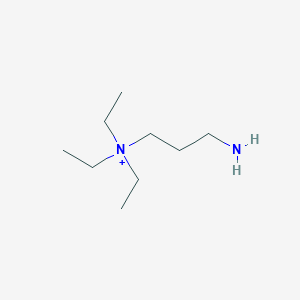

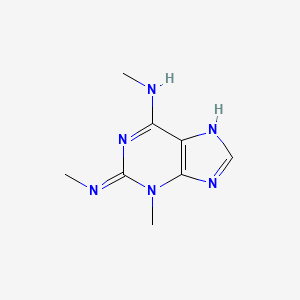


![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
